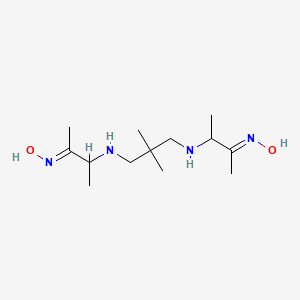
Hexametazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexametazine, also known as this compound, is a useful research compound. Its molecular formula is C13H28N4O2 and its molecular weight is 272.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Clinical Applications
1. Cerebral Perfusion Imaging
Hexametazine is extensively used in assessing cerebral perfusion, especially in patients who have suffered strokes. By administering technetium-99m exametazime intravenously, clinicians can visualize blood flow in the brain, which is crucial for differentiating between ischemic and hemorrhagic strokes. This application aids in timely and appropriate treatment decisions, improving patient outcomes.
2. Evaluation of Dementia
The compound is also instrumental in the evaluation of dementia. It helps identify and differentiate types of dementia by providing detailed imaging of cerebral blood flow patterns. This capability is essential for accurate diagnosis and management of neurodegenerative diseases.
3. Epilepsy Localization
In epilepsy patients, this compound can be used to localize epileptic foci. This application is vital for pre-surgical evaluations, allowing for targeted interventions that can significantly enhance the quality of life for affected individuals.
4. Other Neurological Conditions
Beyond stroke and dementia, this compound has applications in assessing other neurological conditions, including traumatic brain injury and various neurovascular disorders.
Data Table: Properties and Clinical Applications of this compound
| Aspect | Description |
|---|---|
| Chemical Composition | Technetium-99m combined with exametazime |
| Physical Properties | Emits gamma rays at 140 keV; Half-life of approximately 6 hours |
| Biological Properties | Crosses the blood-brain barrier; Rapid uptake and clearance from non-target tissues |
| Clinical Applications | - Stroke evaluation (ischemic vs. hemorrhagic) |
| - Dementia assessment (differentiating types) | |
| - Epilepsy (localizing epileptic foci) | |
| - Other neurological conditions | |
| Imaging Characteristics | High-resolution images; Precise localization of abnormalities |
| Advantages | - Non-invasive procedure |
| - Well-tolerated | |
| - Valuable diagnostic information | |
| - Aids in monitoring disease progression |
Case Studies
Several studies have documented the effectiveness of this compound in clinical practice:
-
Stroke Assessment Study
A study involving patients with acute stroke demonstrated that using technetium-99m exametazime significantly improved the accuracy of distinguishing between ischemic and hemorrhagic strokes compared to conventional imaging methods. The findings suggested that timely intervention based on this compound imaging could lead to better patient outcomes. -
Dementia Differentiation Study
In a cohort study assessing patients with various types of dementia, this compound was shown to provide clear imaging that helped differentiate Alzheimer's disease from vascular dementia. This differentiation is crucial for tailoring treatment strategies. -
Epilepsy Localization Study
A clinical trial involving epilepsy patients indicated that technetium-99m exametazime effectively localized seizure foci, leading to successful surgical interventions in several cases. The study highlighted the compound's role in enhancing surgical planning and patient prognosis.
Propiedades
Fórmula molecular |
C13H28N4O2 |
|---|---|
Peso molecular |
272.39 g/mol |
Nombre IUPAC |
(NE)-N-[3-[[3-[[(3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine |
InChI |
InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+ |
Clave InChI |
BPNZYADGDZPRTK-MAEUFBSDSA-N |
SMILES isomérico |
CC(NCC(CNC(/C(=N/O)/C)C)(C)C)/C(=N/O)/C |
SMILES canónico |
CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C |
Sinónimos |
3,3'-((2,2,-dimethyl-1,3-propanediyl)diimino)bis-2-butanone dioxime, (R*,R*-(E,E))- exametazime |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















